5-ethyl-1,3-benzenediol
Overview
Description
5-Ethylbenzene-1, 3-diol belongs to the class of organic compounds known as resorcinols. Resorcinols are compounds containing a resorcinol moiety, which is a benzene ring bearing two hydroxyl groups at positions 1 and 3. 5-Ethylbenzene-1, 3-diol is soluble (in water) and a very weakly acidic compound (based on its pKa).
Scientific Research Applications
Catalytic Performance in Chemical Reactions
5-Ethylbenzene-1,3-diol plays a significant role in various chemical reactions. For instance, Hu et al. (2016) demonstrated its involvement in the suppression of ethylbenzene formation during the catalysis of benzene alkylation with methanol using ZSM-5 catalysts (Hu et al., 2016). Similarly, Dessau and LaPierre (1982) highlighted its role in the conversion of methanol to hydrocarbons over HZSM-5 (Dessau & LaPierre, 1982).
Utilization in Polymerization Processes
5-Ethylbenzene-1,3-diol has applications in the synthesis of polymers. Uhrich et al. (1992) explored its use in the self-condensation process to produce hyperbranched polymers (Uhrich et al., 1992).
Involvement in Supramolecular Chemistry
The compound's utility extends to supramolecular chemistry. Wang and Hof (2012) discussed the use of 1,3,5-triethylbenzene derivatives, closely related to 5-Ethylbenzene-1,3-diol, in organizing molecular-recognition elements (Wang & Hof, 2012).
Role in Dehydrogenation Processes
The dehydrogenation of ethylbenzene is another application. Sakurai et al. (2002) demonstrated the use of 5-Ethylbenzene-1,3-diol in the dehydrogenation process over vanadium oxide-loaded MgO catalysts (Sakurai et al., 2002).
Contribution in Reaction Media and Kinetic Analysis
This chemical is also significant in reaction media and kinetic analysis. Sotelo et al. (2010) investigated its use in ethylbenzene disproportionation under supercritical conditions (Sotelo et al., 2010), while Odedairo and Al-Khattaf (2010) focused on benzene ethylation over ZSM-5 based catalyst in a fluidized-bed reactor (Odedairo & Al-Khattaf, 2010).
Mechanism of Action
Target of Action
5-Ethyl-1,3-benzenediol, also known as 5-Ethylbenzene-1,3-diol or 5-Ethylresorcinol, is a derivative of resorcinol . Resorcinol is known to exert its effects primarily on the skin, acting as an antiseptic and disinfectant in topical pharmaceutical products . Therefore, it is reasonable to infer that this compound may have similar targets, primarily the skin cells.
Mode of Action
Resorcinol, a structurally similar compound, is known to exert a keratolytic activity . It works by helping to remove hard, scaly, or roughened skin . Given the structural similarity, this compound might interact with its targets in a similar manner.
Biochemical Pathways
Resorcinol has been shown to inhibit peroxidases in the thyroid and subsequently block the synthesis of thyroid hormones . It interferes with the iodination of tyrosine and the oxidation of iodide . It’s plausible that this compound may affect similar biochemical pathways due to its structural similarity to resorcinol.
Pharmacokinetics
Resorcinol is readily soluble in water, alcohol, and ether, but insoluble in chloroform and carbon disulfide . This solubility profile may influence the bioavailability of this compound.
Result of Action
Based on the effects of resorcinol, it can be inferred that this compound may help in the removal of hard, scaly, or roughened skin . It may also have potential anti-thyroidal activity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, the solubility of this compound in various solvents suggests that its efficacy may be influenced by the polarity of its environment .
Properties
IUPAC Name |
5-ethylbenzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-2-6-3-7(9)5-8(10)4-6/h3-5,9-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFGJICDOLGZQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40510118 | |
Record name | 5-Ethylbenzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40510118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4299-72-3 | |
Record name | 5-Ethylresorcinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4299-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethylbenzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40510118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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